molecular formula C15H17N5 B5573801 6-ethyl-2,5-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

6-ethyl-2,5-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5573801
M. Wt: 267.33 g/mol
InChI Key: FNQJOVADYKKMQH-UHFFFAOYSA-N
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Description

6-ethyl-2,5-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2,5-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of triethylamine . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2,5-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound. Substitution reactions can lead to a variety of substituted triazolopyrimidines .

Mechanism of Action

The mechanism of action of 6-ethyl-2,5-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-2,5-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific structural features and the combination of biological activities it exhibits. Its triazolopyrimidine core provides a versatile scaffold for the development of new compounds with diverse pharmacological properties .

Properties

IUPAC Name

6-ethyl-2,5-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-4-13-10(2)16-15-17-11(3)19-20(15)14(13)18-12-8-6-5-7-9-12/h5-9,18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQJOVADYKKMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C(=NC(=N2)C)N=C1C)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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